Product packaging for 4-o-Tolyl-[1,2,3]thiadiazole(Cat. No.:CAS No. 449758-09-2)

4-o-Tolyl-[1,2,3]thiadiazole

Cat. No.: B2801683
CAS No.: 449758-09-2
M. Wt: 176.24
InChI Key: ACYMMEQOQBHCJM-UHFFFAOYSA-N
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Description

Historical Context of 1,2,3-Thiadiazole (B1210528) Chemistry

The journey into the chemistry of 1,2,3-thiadiazoles began in the late 19th century with the first synthesis of its derivatives. e-bookshelf.de Since then, interest in this heterocyclic system has remained consistent, leading to a rich history of synthetic and mechanistic studies. e-bookshelf.de One of the foundational methods for synthesizing 1,2,3-thiadiazoles is the Hurd-Mori reaction, which involves the cyclization of acylhydrazones with thionyl chloride. isres.orgwikipedia.orgacs.org This method, along with others like the Pechmann and Wolff syntheses, has been instrumental in accessing a wide variety of substituted 1,2,3-thiadiazoles. isres.orgcofc.edu The sustained interest in these compounds stems from their unique chemical properties and the biological activities exhibited by their derivatives. e-bookshelf.devanderbilt.edu

Significance of 1,2,3-Thiadiazole Ring Systems in Modern Heterocyclic Chemistry

The 1,2,3-thiadiazole ring is a significant pharmacophore in medicinal chemistry due to the broad spectrum of biological activities its derivatives have shown. mdpi.com These activities include antifungal, antiviral, insecticidal, and anticancer properties. mdpi.com The versatility of the 1,2,3-thiadiazole scaffold allows for the synthesis of hybrid structures with enhanced pharmacological profiles. mdpi.com

Beyond medicinal applications, 1,2,3-thiadiazoles are valuable in agriculture and materials science. researchgate.nete-bookshelf.decofc.eduvanderbilt.edu They serve as precursors for the synthesis of other important chemical entities like thioketenes and thiirenes through thermal or photochemical decomposition, a characteristic unique among thiadiazole isomers. e-bookshelf.de This reactivity makes them useful building blocks in modern organic synthesis. researchgate.nete-bookshelf.de The structural diversity and wide-ranging applications underscore the prominence of the 1,2,3-thiadiazole ring system in contemporary heterocyclic chemistry. isres.org

Current Research Landscape of Aryl-Substituted 1,2,3-Thiadiazoles

Current research on aryl-substituted 1,2,3-thiadiazoles is vibrant and focuses on several key areas, including the development of novel synthetic methodologies and the exploration of their biological activities. For instance, recent studies have explored metal-free synthesis approaches for aryl-substituted 1,2,3-thiadiazoles. mdpi.com

The biological evaluation of these compounds continues to yield promising results. Research has demonstrated that the nature and position of substituents on the aryl ring can significantly influence the biological activity of the molecule. mdpi.com For example, studies on the antiviral activity of some aryl-1,2,3-thiadiazoles have shown that para-substituted derivatives can exhibit higher potency compared to ortho-substituted ones. mdpi.com The investigation into their potential as anticancer agents has also identified lead compounds among 4,5-diaryl-1,2,3-thiadiazole derivatives. mdpi.com This ongoing research highlights the potential for discovering new therapeutic agents and functional materials based on the aryl-1,2,3-thiadiazole scaffold.

Interactive Data Tables

Table 1: Key Synthetic Methods for 1,2,3-Thiadiazoles

Synthesis MethodDescriptionKey ReactantsReference
Hurd-Mori Reaction Cyclization reaction to form the 1,2,3-thiadiazole ring.Acylhydrazone, Thionyl chloride isres.orgwikipedia.orgacs.org
Pechmann Synthesis Cycloaddition of diazoalkanes onto a C=S bond.Diazoalkanes, Thiocarbonyl compounds isres.orgcofc.edu
Wolff Synthesis Heterocyclization of α-diazo thiocarbonyl compounds.α-diazo thiocarbonyls isres.org

Table 2: Reported Biological Activities of 1,2,3-Thiadiazole Derivatives

Biological ActivityDescriptionExample Compounds/DerivativesReference
Antiviral Inhibition of viral replication.Piperidine-based thiadiazoles, Tetrazole-based 1,2,3-thiadiazoles mdpi.com
Antifungal Inhibition of fungal growth.1,2,4-triazole derivatives with a 1,2,3-thiadiazole ring mdpi.com
Anticancer Inhibition of cancer cell growth.4,5-diaryl-1,2,3-thiadiazole derivatives mdpi.com
Insecticidal Toxic to insects.General 1,2,3-thiadiazole derivatives mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2S B2801683 4-o-Tolyl-[1,2,3]thiadiazole CAS No. 449758-09-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-methylphenyl)thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c1-7-4-2-3-5-8(7)9-6-12-11-10-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACYMMEQOQBHCJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CSN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Organic Transformations of 4 O Tolyl 1 2 3 Thiadiazole Systems

Rearrangement Reactions of 1,2,3-Thiadiazoles

Rearrangement reactions are a prominent feature of 1,2,3-thiadiazole (B1210528) chemistry, providing pathways to diverse molecular structures. These transformations can be initiated by thermal, photochemical, or chemical (base-mediated) stimuli and often proceed through transient, high-energy intermediates.

The 1,2,3-thiadiazole ring can undergo isomerization when subjected to heat or light. Photochemical isomerizations, in particular, have been investigated through computational studies. The proposed mechanism for these reactions involves a series of steps starting from the initial excitation of the reactant to the Franck-Condon region. Following this, the molecule moves through a conical intersection to form an intermediate, which then passes through transition states to yield the final photoproducts. researchgate.net Theoretical evidence suggests that the potential energy surfaces for the formation of 1,3-diradical intermediates during these processes are quite flat, which may explain the difficulty in their experimental detection. researchgate.net

A key transformation under these conditions is the cleavage of the N2–S bond, which is the weakest in the ring, leading to the extrusion of molecular nitrogen (N₂) and the formation of a thioketene (B13734457) intermediate. This highly reactive species can then undergo various subsequent reactions, including cyclization to form thiophenes or reaction with nucleophiles.

The presence of a base can induce significant rearrangements in the 1,2,3-thiadiazole system. For aryl-substituted 1,2,3-thiadiazoles, the use of a base is often required to facilitate rearrangement. researchgate.net A well-documented example is the base-catalyzed transformation of 5-amino-1,2,3-thiadiazoles into 5-mercapto-1,2,3-triazoles. researchgate.net This type of rearrangement is a common process in thiadiazole chemistry. researchgate.net The reaction is initiated by the deprotonation of the amino group, which triggers a cascade of electronic shifts resulting in the cleavage of the thiadiazole ring and subsequent recyclization to form the more stable triazole ring.

This transformation underscores the ability of the 1,2,3-thiadiazole ring to act as a precursor to other heterocyclic systems under basic conditions. The specific outcome of the reaction is often dependent on the nature of the substituents on the thiadiazole ring and the reaction conditions employed.

Many rearrangements of 1,2,3-thiadiazoles proceed through the formation of an α-diazothioketone intermediate. This open-chain isomer exists in equilibrium with the parent 1,2,3-thiadiazole. urfu.ru The formation of this intermediate is central to understanding the chemical reactivity of the thiadiazole ring. For instance, the rearrangement of 5-amino- or 5-hydrazino-thiadiazoles into mercaptotriazoles occurs via an α-diazothioketone intermediate. researchgate.net The loss of nitrogen from this intermediate can lead to a vinylidene carbene, which can then undergo intramolecular insertion or other reactions. This pathway has been exploited in rhodium-catalyzed reactions with alkenes, alkynes, and nitriles, confirming the equilibrium between the 1,2,3-thiadiazole and its α-diazothioketone form. urfu.ru

Table 1: Key Intermediates in 1,2,3-Thiadiazole Rearrangements

Initiating Condition Key Intermediate(s) Subsequent Products
Photolysis/Thermolysis Thiirene, Thioketene Thiophenes, Alkynes
Base Catalysis Anionic species 1,2,3-Triazoles

Nucleophilic Substitution Reactions on the Thiadiazole Ring

While rearrangements are common, the 1,2,3-thiadiazole ring can also undergo substitution reactions, particularly when activated by appropriate substituents.

Aromatic nucleophilic substitution (SNAr) is a feasible reaction pathway for 1,2,3-thiadiazoles bearing a good leaving group, such as a halogen, at the C4 or C5 position. The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. pressbooks.pubwikipedia.org

The thiadiazole ring itself is electron-deficient, which facilitates nucleophilic attack. This effect can be enhanced by additional electron-withdrawing groups. wikipedia.org Research on related systems, such as 4,8-dibromobenzo[1,2-d:4,5-d']bis( researchgate.netchemicalbook.commdpi.comthiadiazole), has demonstrated that these halogenated derivatives can successfully undergo SNAr reactions with various nucleophiles. researchgate.net Depending on the reaction conditions, selective mono- or di-substitution can be achieved, highlighting the utility of this reaction for functionalizing the thiadiazole core. researchgate.net

Table 2: Conditions for SNAr on Halogenated Benzobisthiadiazole

Reagent Conditions Product Yield
Morpholine (excess) DCM, Room Temp Mono-substituted Moderate
Morpholine (2 equiv.) MeCN, Reflux, 24h Mono-substituted 78% researchgate.net

Reactivity of Ring Carbon Atoms and Linkage Substituents

The 1,2,3-thiadiazole ring is characterized as an electron-deficient aromatic system. This deficiency is due to the presence of two electronegative nitrogen atoms and a sulfur atom, which results in low electron density at the ring's carbon atoms (C4 and C5). chemicalbook.com Consequently, the thiadiazole nucleus is generally resistant to electrophilic substitution reactions such as nitration or acylation. bu.edu.eg

A key reaction of the 1,2,3-thiadiazole system involves its thermal or photochemical decomposition, which leads to the extrusion of a nitrogen molecule (N₂) to form a highly reactive thioketene intermediate. e-bookshelf.de This transformation is a foundational aspect of 1,2,3-thiadiazole chemistry, providing a pathway to various sulfur-containing compounds. e-bookshelf.de

Palladium-Catalyzed Coupling Reactions of Thiadiazole Scaffolds

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the construction of complex molecules by forming new carbon-carbon and carbon-heteroatom bonds. These methods have been successfully applied to thiadiazole scaffolds to create novel derivatives with potential applications in materials science and medicinal chemistry. mdpi.com

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. mdpi.com This reaction has been effectively applied to various heterocyclic systems, including thiadiazoles. For instance, research on fused thiadiazole systems has demonstrated the viability of this methodology. 4,8-Dibromobenzo[1,2-d:4,5-d′]bis( researchgate.netmdpi.comresearchgate.netthiadiazole) has been successfully subjected to Suzuki-Miyaura cross-coupling to produce both mono- and bis-arylated products, which are valuable building blocks for organic electronic materials. nih.gov

While direct examples on 4-o-tolyl-5-halo- researchgate.netmdpi.comresearchgate.netthiadiazole are not extensively detailed, the principles are transferable. The reaction would typically involve the coupling of a halogenated 4-o-tolyl- researchgate.netmdpi.comresearchgate.netthiadiazole (e.g., at the C5 position) with an arylboronic acid. The conditions established for other thiadiazole isomers and related heterocycles, often employing catalysts like Pd(dppf)Cl₂ or Pd(PPh₃)₄ with a base such as K₂CO₃ or Na₂CO₃, provide a blueprint for these transformations. mdpi.commdpi.comrsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a Fused Thiadiazole System This table illustrates conditions used for the arylation of a dibromo-substituted benzo-bis-thiadiazole, serving as a model for potential reactions on 4-o-tolyl- researchgate.netmdpi.comresearchgate.netthiadiazole derivatives. nih.gov

CatalystBaseSolventTemperature (°C)Product Type
Pd(OAc)₂ / PPh₃K₃PO₄Toluene/H₂O100Mono- and Bis-arylated
Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O100Mono- and Bis-arylated

Direct C-H activation is an increasingly important strategy in organic synthesis that avoids the pre-functionalization of substrates, thus offering a more atom- and step-economical route to arylated compounds. mdpi.com Palladium-catalyzed direct arylation has been shown to be effective for various electron-deficient heterocyclic systems. organic-chemistry.org

Studies on benzo[1,2-d:4,5-d′]bis( researchgate.netmdpi.comresearchgate.netthiadiazole) have demonstrated that direct C-H arylation is a powerful method for the selective formation of 4-mono- and 4,8-di(het)arylated derivatives. nih.gov The reaction of the unsubstituted benzo-bis-thiadiazole with bromoarenes in the presence of a palladium catalyst selectively functionalizes the C-H bonds of the heterocyclic core. nih.gov This precedent suggests that the C5-H bond of 4-o-tolyl- researchgate.netmdpi.comresearchgate.netthiadiazole could be a prime candidate for direct arylation, coupling directly with various aryl or heteroaryl halides. This approach circumvents the need to first install a halogen at the C5 position, streamlining the synthesis of 4,5-disubstituted 1,2,3-thiadiazoles.

Table 2: Conditions for Palladium-Catalyzed Direct C-H Hetarylation of Benzo-bis-thiadiazole Data from a study on the direct C-H functionalization of a fused thiadiazole system, indicating the potential for similar reactions on 4-o-tolyl- researchgate.netmdpi.comresearchgate.netthiadiazole. nih.gov

CatalystLigandBaseSolventTemperature (°C)
Pd(OAc)₂P(t-Bu)₂Me·HBF₄K₂CO₃Toluene110
Pd(OAc)₂NoneAg₂ODMSO120

Functional Group Transformations and Derivatization Adjacent to the Thiadiazole Ring

The functionalization of substituents attached to the thiadiazole ring provides another avenue for creating structural diversity and modulating the properties of the parent molecule.

The Knoevenagel condensation is a classic organic reaction involving the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, typically catalyzed by a weak base. nih.govsemanticscholar.org This reaction has been successfully employed to synthesize 4-vinyl-1,2,3-thiadiazoles, which are valuable synthetic intermediates. researchgate.net

The synthesis starts with a 1,2,3-thiadiazole-4-carbaldehyde, which can be prepared from corresponding ester or alcohol precursors. researchgate.net The aldehyde is then reacted with a variety of active methylene compounds, such as malononitrile (B47326) or ethyl cyanoacetate, to yield the corresponding 4-vinyl-1,2,3-thiadiazole derivatives. researchgate.netresearchgate.net These reactions are often carried out under mild conditions and can produce structurally diverse vinylic thiadiazoles in good yields. researchgate.net This methodology allows for the introduction of a reactive vinyl group at the C4-position, which can be further elaborated into more complex structures.

Table 3: Synthesis of 4-Vinyl-1,2,3-Thiadiazoles via Knoevenagel Condensation This table summarizes the reaction of various 1,2,3-thiadiazole-4-carbaldehydes with active methylene compounds. researchgate.net

Aldehyde Substituent (at C5)Active Methylene CompoundCatalystSolventYield (%)
-COOEtMalononitrilePiperidineEthanol (B145695)89
-HDiethyl malonatePiperidineEthanol71
-PhCyanoacetic acidPiperidineEthanol65
-COOEtMeldrum's acidNoneWater81

Selectively modifying the o-tolyl group while leaving the 1,2,3-thiadiazole ring intact is a synthetic challenge that requires careful choice of reaction conditions. The 1,2,3-thiadiazole ring is an electron-withdrawing group, which deactivates the attached o-tolyl ring towards electrophilic aromatic substitution. Any substitution would be directed to the positions ortho and para to the methyl group and meta to the thiadiazole ring.

Standard electrophilic substitution reactions like nitration or halogenation often require harsh acidic conditions that could potentially degrade the thiadiazole ring. However, milder conditions can sometimes be employed. For example, bromination of the aromatic ring could potentially be achieved using N-bromosuccinimide (NBS) with a suitable catalyst. Another potential transformation is the oxidation of the benzylic methyl group of the o-tolyl substituent to an aldehyde or a carboxylic acid using reagents like selenium dioxide (SeO₂) or potassium permanganate (B83412) (KMnO₄) under controlled conditions. The success of such transformations would heavily depend on the relative reactivity of the tolyl substituent versus the stability of the heterocyclic core.

Ring-Opening Reactions and Subsequent Annulations

The 1,2,3-thiadiazole ring, while aromatic, is susceptible to ring-opening reactions under various conditions, including thermal, photochemical, or base-induced stimuli. This reactivity provides a pathway to reactive intermediates that can be trapped in situ to form new heterocyclic systems through annulation reactions. In the context of 4-aryl- researchgate.netju.edu.joiaea.orgthiadiazoles, such as 4-o-tolyl- researchgate.netju.edu.joiaea.orgthiadiazole, this strategy offers a valuable tool for the synthesis of more complex molecular architectures.

The key to these transformations is the cleavage of the relatively weak bonds within the thiadiazole ring, typically leading to the extrusion of molecular nitrogen and the formation of a transient thioketene or an alkynylthiolate anion intermediate. These reactive species can then undergo intramolecular or intermolecular cycloadditions and cyclizations to furnish a variety of new carbocyclic and heterocyclic frameworks.

A notable example of this reactivity is observed in the base-promoted transformation of 4-(2-mercaptophenyl)-1,2,3-thiadiazoles. researchgate.net In the presence of a sufficient amount of base, these compounds undergo a ring-opening reaction with the loss of nitrogen gas to form an intermediate alkynylthiolate. This is followed by an intramolecular cyclization, specifically an anionic ring-closure, which results in the formation of 2-mercaptobenzo[b]thiophenes. researchgate.net This transformation serves as a clear illustration of a ring-opening/annulation sequence where the 1,2,3-thiadiazole core is deconstructed and then reassembled into a new, fused heterocyclic system.

The reaction of 4-(2-mercaptophenyl)-1,2,3-thiadiazoles in the presence of at least two equivalents of a base leads to the formation of 2-mercaptobenzo[b]thiophenes through an anionic ring-opening/ring-closure pathway. researchgate.net In a related transformation, when the same starting material is treated with an oxidant and a slight excess of base (1.1 equivalents), the reaction proceeds via an intramolecular oxidative nucleophilic substitution of a hydrogen (ONHS) pathway to yield benzo researchgate.netsciencegate.appthieno[3,2-d] researchgate.netju.edu.joiaea.orgthiadiazoles. researchgate.net

Detailed findings from the study of these transformations are presented in the table below, showcasing the versatility of the 4-aryl-1,2,3-thiadiazole scaffold in the synthesis of novel heterocyclic compounds.

ReactantReagents/ConditionsProduct(s)Yield (%)Ref.
4-(2-mercaptophenyl)-1,2,3-thiadiazole≥2 equiv. of base2-mercaptobenzo[b]thiopheneGood researchgate.net
4-(2-mercaptophenyl)-1,2,3-thiadiazoleOxidant, 1.1 equiv. of baseBenzo researchgate.netsciencegate.appthieno[3,2-d] researchgate.netju.edu.joiaea.orgthiadiazoleGood researchgate.net

Derivatization and Functionalization Strategies for 1,2,3 Thiadiazole Scaffolds

Introduction of Diverse Heterocyclic Moieties onto the Thiadiazole Core

A common strategy to enhance the therapeutic efficacy of 1,2,3-thiadiazole-based compounds is to create hybrid structures by incorporating other heterocyclic moieties. These approaches often involve multi-step syntheses where the thiadiazole ring is constructed with the desired heterocyclic substituent already attached to a precursor molecule.

Synthesis of Pyrazolyl-1,2,3-thiadiazoles: One prominent example is the synthesis of pyrazolyl-1,2,3-thiadiazoles. This is typically achieved using the Hurd-Mori cyclization method. mdpi.com The process begins with the reaction of various pyrazolyl-phenylethanones with semicarbazide (B1199961) to form a corresponding semicarbazone intermediate. This intermediate is then treated with thionyl chloride (SOCl₂), which facilitates the cyclization to yield the substituted 4-pyrazolyl-1,2,3-thiadiazole. mdpi.com

Synthesis of Triazole-Thiadiazole Hybrids: Another approach involves linking 1,2,3-thiadiazole (B1210528) to a 1,2,4-triazole ring. The synthesis can start from a substituted 1,2,3-thiadiazole-5-carboxylate, which is converted to a hydrazide by reacting with hydrazine (B178648) hydrate. mdpi.com This hydrazide derivative is then reacted with a substituted isothiocyanate, and subsequent cyclization under alkaline conditions yields a 1,2,4-triazole ring attached to the 1,2,3-thiadiazole core. The resulting hybrid molecule can be further functionalized, for instance, by reacting a thiol group on the triazole with various alkyl or benzyl chlorides under microwave conditions to produce the final products in high yields. mdpi.com

The table below summarizes representative synthetic approaches for creating these hybrid heterocyclic systems.

Starting MaterialReagentsHeterocycle IntroducedFinal Product Class
Pyrazolyl-phenylethanone1. Semicarbazide2. Thionyl Chloride (SOCl₂)Pyrazole (B372694)Pyrazolyl-1,2,3-thiadiazole
1,2,3-Thiadiazole-5-carboxylate1. N₂H₄·H₂O2. Substituted Isothiocyanate3. Alkaline conditions1,2,4-Triazole1,2,4-Triazolyl-1,2,3-thiadiazole

Synthesis of Fused Thiadiazole Systems

Creating fused heterocyclic systems, where the 1,2,3-thiadiazole ring shares one or more bonds with another ring, is a key strategy for developing novel chemical entities. These bicyclic and polycyclic structures often exhibit unique chemical and biological properties.

One effective method for creating fused 1,2,3-thiadiazole systems is through Intramolecular Oxidative Nucleophilic Substitution of Hydrogen (ONSH). mdpi.com In this strategy, a suitably substituted thiadiazole precursor undergoes cyclization in the presence of an oxidant like iodine (I₂) and a base such as potassium tert-butoxide (tBuOK). This reaction facilitates the formation of a new ring fused to the thiadiazole core. mdpi.comresearchgate.net

Another approach involves the construction of fused systems from non-thiadiazole precursors. For example, the Hurd-Mori reaction can be applied to semicarbazones of cyclic ketones, such as 6,7-dihydrobenzofuran-4(5H)-ones, to synthesize fused furo mdpi.comresearchgate.netwikipedia.orgbenzothiadiazoles. researchgate.net

The table below outlines a general scheme for the synthesis of fused thiadiazoles via the ONSH mechanism.

Precursor TypeReagentsReaction TypeFused System
Substituted ThiadiazoleI₂, tBuOKIntramolecular ONSHFused 1,2,3-Thiadiazole

Regioselective Functionalization of 1,2,3-Thiadiazoles

Regioselectivity—the ability to control where a functional group is added to a molecule—is critical in the synthesis of specific 1,2,3-thiadiazole isomers. The substitution pattern on the C4 and C5 positions of the thiadiazole ring significantly influences the molecule's properties.

The Hurd-Mori synthesis, which involves the reaction of hydrazones with thionyl chloride, is a foundational method for creating the 1,2,3-thiadiazole ring. e-bookshelf.dewikipedia.org The regioselectivity of this reaction has been a subject of investigation for forming specific bicyclic 1,2,3-thiadiazoles. wikipedia.org

Modern advancements have led to improved, metal-free methods that offer high regioselectivity. For instance, an iodine-catalyzed cyclization of N-tosylhydrazones with elemental sulfur provides a highly selective route to 4-substituted-1,2,3-thiadiazoles. researchgate.net By controlling the reaction conditions, this method can selectively produce (E)-4-styryl-1,2,3-thiadiazole derivatives from 4-arylbutan-2-one N-tosylhydrazones. researchgate.net

Furthermore, a switchable, transition-metal-free synthesis using 2-cyanothioacetamides and sulfonyl azides demonstrates remarkable control over the reaction outcome. nih.gov Depending on the solvent-base system used, the reaction can be directed to produce either 5-amino-4-cyano-1,2,3-thiadiazoles or 5-sulfonamido-1,2,3-triazole derivatives, showcasing a high degree of regiochemical control. nih.gov When an aprotic solvent is used, the 2-cyanothioacetamide acts as a C-C-S building block, leading exclusively to the 1,2,3-thiadiazole product. nih.gov

The table below details different methods and their regioselective outcomes.

MethodKey ReagentsBuilding BlockRegioselective Product
Iodine-Catalyzed CyclizationN-Tosylhydrazones, Sulfur, I₂N-Tosylhydrazone4-Substituted-1,2,3-thiadiazole
Switchable Synthesis2-Cyanothioacetamides, Sulfonyl Azides, Base2-Cyanothioacetamide (C-C-S)5-Amino-4-cyano-1,2,3-thiadiazole

Advanced Spectroscopic and Structural Elucidation of 1,2,3 Thiadiazoles

X-ray Crystallography for Precise Molecular Structure Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. For 4-o-tolyl- mdpi.comrsc.orgdergipark.org.trthiadiazole, this technique would provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and the planarity of the heterocyclic ring.

Table 1: Predicted Crystallographic Data for 4-o-Tolyl- mdpi.comrsc.orgdergipark.org.trthiadiazole

Parameter Predicted Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~10-12
b (Å) ~5-7
c (Å) ~15-17
β (°) ~95-105
Volume (ų) ~900-1100

Note: The data in this table is hypothetical and based on typical values for similar small organic molecules.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are fundamental for the characterization of 4-o-tolyl- mdpi.comrsc.orgdergipark.org.trthiadiazole.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the tolyl group and the single proton on the thiadiazole ring. The protons on the tolyl group would appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The methyl protons of the tolyl group would give a characteristic singlet at approximately δ 2.3-2.5 ppm. The proton at the C5 position of the 1,2,3-thiadiazole (B1210528) ring is expected to resonate at a downfield chemical shift, likely in the range of δ 8.5-9.5 ppm, due to the deshielding effect of the heterocyclic ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information about all the carbon atoms in the molecule. The carbon atoms of the thiadiazole ring are expected to have characteristic chemical shifts, with C4 appearing at a different field than C5. The aromatic carbons of the tolyl group would resonate in the typical range of δ 120-140 ppm, while the methyl carbon would appear at a more upfield position, around δ 20-25 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 4-o-Tolyl- mdpi.comrsc.orgdergipark.org.trthiadiazole (in CDCl₃)

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Thiadiazole-H5 ~9.0 -
Thiadiazole-C4 - ~150
Thiadiazole-C5 - ~135
Tolyl-CH₃ ~2.4 (s, 3H) ~21
Tolyl-Aromatic CH ~7.2-7.8 (m, 4H) ~125-138

Note: The data in this table is hypothetical and based on known chemical shift ranges for similar functional groups and heterocyclic systems.

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of a compound. For 4-o-tolyl- mdpi.comrsc.orgdergipark.org.trthiadiazole (C₉H₈N₂S), HRMS would provide a measured mass that is very close to the calculated theoretical mass of 176.0408.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. A characteristic fragmentation pathway for 1,2,3-thiadiazoles is the loss of a molecule of nitrogen (N₂), which has a mass of 28 Da. mdpi.com This would result in a prominent fragment ion at m/z 148. Further fragmentation of the tolyl group would also be expected.

Table 3: Predicted High-Resolution Mass Spectrometry Data for 4-o-Tolyl- mdpi.comrsc.orgdergipark.org.trthiadiazole

Ion Calculated m/z Observed m/z Fragmentation
[M]⁺ 176.0408 ~176.0409 Molecular Ion
[M-N₂]⁺ 148.0323 ~148.0324 Loss of Nitrogen

Note: The observed m/z values are hypothetical and represent expected results from a high-resolution mass spectrometer.

Spectroscopic Analysis of Electronic Transitions (e.g., UV-Vis) for Conjugated Systems

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The 4-o-tolyl- mdpi.comrsc.orgdergipark.org.trthiadiazole molecule contains both the thiadiazole ring and the tolyl group, which together form a conjugated system.

The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions. The exact position of the absorption maxima (λmax) will depend on the extent of conjugation and the solvent used for the measurement. Based on data for similar aromatic and heterocyclic compounds, one would anticipate absorption maxima in the ultraviolet region, likely between 250 and 350 nm. dergipark.org.trresearchgate.net

Table 4: Predicted UV-Vis Absorption Data for 4-o-Tolyl- mdpi.comrsc.orgdergipark.org.trthiadiazole (in Ethanol)

Transition Predicted λmax (nm) Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)
π → π* ~280 ~10,000 - 15,000

Note: The data in this table is hypothetical and based on typical values for aromatic and heterocyclic compounds.

Computational Chemistry and Theoretical Studies of 1,2,3 Thiadiazole Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used extensively to study the electronic and molecular structures of compounds like 4-o-Tolyl- biointerfaceresearch.commdpi.comnih.govthiadiazole. researchgate.net By approximating the electron density of a molecule, DFT methods can accurately calculate its ground-state energy, optimized geometry, and various other electronic properties. acs.org Functionals such as B3LYP are commonly paired with basis sets like 6-311G(d,p) to perform these calculations, providing a balance of computational cost and accuracy for organic molecules. acs.org

These calculations yield fundamental data, including bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. acs.org For the 1,2,3-thiadiazole (B1210528) ring, DFT can elucidate the precise geometry, which is crucial for understanding its stability and interaction with other molecules. isres.org Furthermore, DFT is used to determine the distribution of electrons, identifying electron-rich and electron-poor regions within the molecule, which is key to predicting its reactivity. acs.org

Table 1: Representative Calculated Geometrical Parameters for a 1,3,4-Thiadiazole (B1197879) Ring using DFT (Note: This data is for a related thiadiazole isomer and serves as an example of typical DFT outputs.)

ParameterBond Length (Å)Bond Angle (°)
N–N1.358-
C–N (amino)1.363-
N–H1.007 - 1.011-
--N2–C5–N6: 123.2
--C5–S3–C4: 85.1
--S3–C4–N1: 114.4
Data derived from studies on 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole. acs.org

Prediction of Reaction Mechanisms and Transition States

A significant application of DFT is the elucidation of chemical reaction mechanisms. For heterocyclic compounds like 1,2,3-thiadiazoles, this includes modeling their synthesis and subsequent transformations. DFT calculations can map the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. mdpi.com

For instance, the synthesis of 4-aryl-1,2,3-thiadiazoles often involves the cyclization of N-tosylhydrazones with a sulfur source. isres.org Computational methods can model this process, calculating the activation energies required to overcome the transition state barriers. This allows chemists to understand the feasibility of a proposed reaction pathway and predict the conditions under which it might occur. Frequency calculations on the transition state structure are performed to confirm it as a true first-order saddle point on the potential energy surface, characterized by a single imaginary frequency. acs.org

Analysis of Aromaticity and Electron Delocalization

Aromaticity is a key concept in chemistry that explains the enhanced stability and unique reactivity of certain cyclic molecules. arxiv.org It is not a directly observable quantity but can be quantified using various indices derived from computational methods. rsc.org For 4-o-Tolyl- biointerfaceresearch.commdpi.comnih.govthiadiazole, the aromaticity of the five-membered thiadiazole ring is a defining feature of its electronic structure. isres.org

Several DFT-based approaches are used to assess aromaticity:

Structural Methods: Indices like the Harmonic Oscillator Model of Aromaticity (HOMA) evaluate the equalization of bond lengths around the ring. A value close to 1 indicates high aromaticity.

Magnetic Methods: Nucleus-Independent Chemical Shift (NICS) is a popular method that calculates the magnetic shielding at the center of the ring. Negative NICS values are indicative of aromatic character. researchgate.net

Electronic Methods: Electron delocalization indices, such as the Para-Delocalization Index (PDI) and the Aromatic Fluctuation Index (FLU), quantify the extent of cyclic electron sharing. nih.gov

Conformational Analysis and Tautomerism Studies

For non-rigid molecules, computational methods can explore different possible spatial arrangements (conformations) and their relative energies. In 4-o-Tolyl- biointerfaceresearch.commdpi.comnih.govthiadiazole, a key conformational feature is the rotation around the single bond connecting the o-tolyl group to the thiadiazole ring. DFT calculations can determine the potential energy barrier for this rotation by calculating the energy of the molecule at various dihedral angles. This helps identify the most stable (lowest energy) conformation and understand the molecule's flexibility.

Tautomerism, the interconversion of structural isomers through the migration of a proton, is another area investigated by computational chemistry. While 4-o-Tolyl- biointerfaceresearch.commdpi.comnih.govthiadiazole itself is not prone to common tautomerism, many substituted thiadiazoles, particularly those with amino, hydroxyl, or thiol groups, can exist in different tautomeric forms (e.g., keto-enol or thione-thiol). mdpi.com DFT calculations are essential for determining the relative stabilities of these tautomers in different environments (gas phase or solution), which is crucial for predicting their chemical behavior and biological activity. mdpi.com

Theoretical Methods for Structure-Reactivity/Property Correlations

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a compound with its physical properties or biological activity. These models rely on molecular descriptors, which are numerical values that encode structural, electronic, or physicochemical features of the molecule.

Theoretical methods are invaluable for generating a wide array of these descriptors. doi.org For a series of thiadiazole derivatives, computational software can calculate hundreds of descriptors, including:

Constitutional: Molecular weight, atom counts.

Topological: Indices describing molecular branching and connectivity.

Geometrical: Molecular surface area, volume.

Electronic: Dipole moment, polarizability, and quantum chemical descriptors (discussed in section 6.4).

By applying statistical methods like multiple linear regression to a set of thiadiazole compounds and their known properties, researchers can develop predictive QSPR models. These models can then be used to estimate the properties of new, unsynthesized compounds like 4-o-Tolyl- biointerfaceresearch.commdpi.comnih.govthiadiazole, guiding the design of molecules with desired characteristics.

Molecular Docking for Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. biointerfaceresearch.com This method is fundamental in drug discovery for screening virtual libraries of compounds and predicting their potential as therapeutic agents. The 1,2,3-thiadiazole scaffold is recognized for its broad spectrum of biological activities, including anticancer and antiviral properties, making its derivatives interesting candidates for docking studies. mdpi.com

In a typical docking simulation involving a compound like 4-o-Tolyl- biointerfaceresearch.commdpi.comnih.govthiadiazole, the following steps are performed:

A three-dimensional structure of the target protein is obtained from a database like the Protein Data Bank (PDB).

The 3D structure of the ligand (4-o-Tolyl- biointerfaceresearch.commdpi.comnih.govthiadiazole) is generated and optimized using methods like DFT.

A docking algorithm systematically samples different positions and orientations of the ligand within the protein's active site.

A scoring function estimates the binding affinity (e.g., in kcal/mol) for each pose, with lower scores generally indicating stronger binding.

The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the active site. nih.gov For example, docking studies on other thiadiazole derivatives have identified critical interactions with proteins like the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a target in cancer therapy. mdpi.com Such studies provide a rational basis for designing more potent and selective inhibitors.

Table 2: Example Molecular Docking Scores for Thiadiazole Derivatives Against a Protein Target (Note: This is hypothetical data to illustrate the output of a molecular docking study.)

CompoundDocking Score (kcal/mol)Key Interacting Residues
4-Phenyl-1,2,3-thiadiazole-7.5MET793, LYS745
4-(p-Tolyl)-1,2,3-thiadiazole-7.8MET793, LEU844, LYS745
4-(o-Tolyl)-1,2,3-thiadiazole -7.6 MET793, LEU718
Reference Inhibitor-9.2CYS797, MET793, LYS745

Quantum Chemical Descriptors for Reactivity Prediction

Beyond their use in QSPR, specific quantum chemical descriptors calculated via DFT are directly employed to understand and predict the chemical reactivity of molecules. nih.gov These descriptors are derived from the molecule's electronic structure, particularly the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org

Key descriptors for 4-o-Tolyl- biointerfaceresearch.commdpi.comnih.govthiadiazole would include:

HOMO and LUMO Energies: The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity).

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of chemical stability and reactivity. A smaller gap suggests the molecule is more reactive. mdpi.com

Global Hardness (η) and Softness (S): Hardness (η = (I-A)/2) measures resistance to change in electron distribution, while softness (S = 1/η) is its inverse. Soft molecules tend to be more reactive.

Electronegativity (χ): Defined as χ = (I+A)/2, it measures the power of an atom or group to attract electrons.

Electrophilicity Index (ω): This index (ω = μ²/2η) quantifies the energy lowering of a system when it accepts electrons, providing a measure of its electrophilic character. nih.gov

By analyzing these descriptors, chemists can predict how 4-o-Tolyl- biointerfaceresearch.commdpi.comnih.govthiadiazole might behave in different chemical reactions, such as its susceptibility to nucleophilic or electrophilic attack. nih.gov

Advanced Applications of 1,2,3 Thiadiazoles in Chemical Synthesis

1,2,3-Thiadiazoles as Versatile Synthons for Other Heterocyclic Systems

The inherent reactivity of the 1,2,3-thiadiazole (B1210528) ring allows for its transformation into a variety of other heterocyclic structures. This is primarily due to its ability to undergo ring-opening upon extrusion of molecular nitrogen, leading to the formation of reactive intermediates such as thioketenes or α-diazothiones, which can then be trapped by various reagents to form new ring systems.

Synthesis of Thiophene (B33073) Derivatives via Annulation

One of the most well-established applications of 1,2,3-thiadiazoles in synthetic chemistry is their conversion to thiophenes. This transformation is typically achieved through a rhodium-catalyzed denitrogenative annulation reaction with alkynes. While specific studies commencing with 4-o-Tolyl- researchgate.netresearchgate.netacs.orgthiadiazole are not extensively documented, the general mechanism is well understood and applicable to a wide range of 4-aryl-1,2,3-thiadiazoles.

The reaction proceeds via the extrusion of dinitrogen from the 1,2,3-thiadiazole ring, a process often facilitated by a rhodium(I) catalyst. This generates a reactive rhodium-bound thioketene (B13734457) intermediate. In the presence of an alkyne, this intermediate undergoes a [2+2+1] cycloaddition, leading to the formation of a highly substituted thiophene ring. The regioselectivity of this annulation can be influenced by the electronic and steric properties of the substituents on both the thiadiazole and the alkyne.

Table 1: Representative Rhodium-Catalyzed Annulation for Thiophene Synthesis

1,2,3-Thiadiazole PrecursorAlkyne PartnerCatalystProduct
4-Aryl-1,2,3-thiadiazoleTerminal AlkyneRh(I) Complex2,4-Disubstituted Thiophene
4-Aryl-1,2,3-thiadiazoleInternal AlkyneRh(I) Complex2,3,4-Trisubstituted Thiophene

Note: This table represents a generalized scheme for the synthesis of thiophenes from 4-aryl-1,2,3-thiadiazoles.

This methodology provides a direct and efficient route to functionalized thiophenes, which are important structural motifs in many pharmaceuticals and materials.

Formation of Pyrazole (B372694) and Triazole Annulations

The utility of 1,2,3-thiadiazoles extends to the synthesis of nitrogen-containing heterocycles such as pyrazoles and triazoles. While direct ring transformation of the 1,2,3-thiadiazole ring into these systems is less common, derivatives of tolyl-substituted heterocycles have been shown to be valuable precursors.

For instance, pyrazoline-N-thioamides, which can be conceptually linked to the reactivity of thiadiazole precursors, have been utilized in the synthesis of novel pyrazole-containing thiazoles. In these reactions, the pyrazoline thioamide acts as a nucleophile that can react with suitable electrophiles to construct the thiazole (B1198619) ring, resulting in a complex heterocyclic system containing a pyrazole moiety.

Similarly, the synthesis of triazole derivatives often involves the use of other triazole-containing starting materials. For example, 1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethan-1-one has been used as a building block for the synthesis of more complex triazole-containing heterocycles. This highlights a common strategy in heterocyclic chemistry where a pre-formed ring is elaborated upon to build more complex structures. While not a direct conversion of the 1,2,3-thiadiazole ring, the underlying principle of using a tolyl-substituted heterocycle as a foundational element for further annulations is a key takeaway.

Role in Multi-Component Reactions (MCRs) for Molecular Diversity

Multi-component reactions (MCRs) are powerful tools in modern drug discovery and organic synthesis, allowing for the rapid generation of complex molecules from simple starting materials in a single step. The 1,2,3-thiadiazole scaffold has been successfully employed in such reactions, most notably in the Ugi four-component reaction (U-4CR).

The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a di-peptide-like molecule. 1,2,3-Thiadiazole derivatives bearing a carboxylic acid or an amine functionality can be incorporated into this reaction, leading to the synthesis of a diverse library of compounds containing the thiadiazole moiety. For example, 4-methyl-1,2,3-thiadiazole (B96444) derivatives have been synthesized via the Ugi reaction to explore their biological activities nih.govresearchgate.net. This approach allows for the introduction of multiple points of diversity in the final molecule, making it an attractive strategy for generating libraries of compounds for high-throughput screening.

The use of 4-o-Tolyl- researchgate.netresearchgate.netacs.orgthiadiazole derivatives in Ugi reactions would allow for the creation of a wide range of complex molecules, each featuring the distinct tolyl-substituted thiadiazole core.

Table 2: Generalized Ugi Reaction Incorporating a 1,2,3-Thiadiazole

AldehydeAmineIsocyanide1,2,3-Thiadiazole ComponentProduct
R¹-CHOR²-NH₂R³-NC4-carboxy-1,2,3-thiadiazoleα-acylamino amide with thiadiazole moiety
R¹-CHO4-amino-1,2,3-thiadiazoleR³-NCR⁴-COOHα-acylamino amide with thiadiazole moiety

Note: This table illustrates the versatility of incorporating a 1,2,3-thiadiazole component into the Ugi four-component reaction.

Building Blocks for the Construction of Complex Organic Molecules

The ability of the 1,2,3-thiadiazole ring to serve as a precursor to other functionalized heterocycles makes it a valuable building block in the synthesis of more complex and biologically active molecules. The transformations discussed in the preceding sections highlight how a simple tolyl-substituted thiadiazole can be elaborated into more intricate structures.

For example, the synthesis of thiophene derivatives from 4-o-Tolyl- researchgate.netresearchgate.netacs.orgthiadiazole provides access to a class of compounds with known biological activities. These thiophenes can then be further functionalized to create even more complex molecular architectures. Similarly, the incorporation of the 4-o-Tolyl- researchgate.netresearchgate.netacs.orgthiadiazole moiety into molecules via MCRs provides a rapid route to novel chemical entities with potential applications in medicinal chemistry and materials science. The tolyl group itself can also be a site for further chemical modification, adding another layer of versatility to this building block. The development of synthetic routes to various 4-aryl-1,2,3-thiadiazoles is an active area of research, underscoring their importance as precursors to a wide range of bioactive molecules researchgate.netresearchgate.netresearchgate.net.

Q & A

Basic: What are the structural characteristics of 4-ooo-Tolyl-[1,2,3]thiadiazole, and how do they influence its reactivity?

Answer:
4-oo-Tolyl-[1,2,3]thiadiazole is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom in positions 1, 2, and 2. The oo-tolyl substituent at position 4 introduces steric and electronic effects, modulating reactivity. The sulfur atom contributes to electron-deficient aromaticity, favoring electrophilic substitution at electron-rich positions. Structural isomerism (e.g., 1,2,4- vs. 1,2,3-thiadiazole) significantly alters electronic properties and reaction pathways .

Advanced: How can QSAR and molecular docking studies optimize 4-ooo-Tolyl-[1,2,3]thiadiazole derivatives for HIV-1 reverse transcriptase inhibition?

Answer:
3D-QSAR models (e.g., kNN-MFA) identify hydrophobic (H_171) and electrostatic (E_587) interaction fields critical for binding affinity. Hydrophobic substituents like −C₆H₁₁ or −CF₃ at the oo-tolyl group enhance activity by aligning with nonpolar residues in the HIV-RT active site. Docking studies (Glide Score) validate binding modes, showing hydrogen bonding with Lys101 and π-π stacking with Tyr181. These methods guide the design of derivatives with improved potency and selectivity .

Advanced: What experimental strategies address regioselectivity challenges in synthesizing 4-ooo-Tolyl-[1,2,3]thiadiazole derivatives?

Answer:
Regioselective synthesis requires controlled cyclization and cross-coupling reactions. For example:

  • Cyclocondensation : Use thioureas or thioamides with nitriles under PTC conditions (e.g., PEG-600) to favor 1,2,3-thiadiazole formation .
  • Cross-Coupling : Suzuki-Miyaura coupling with Pd catalysts introduces aryl groups at specific positions while preserving the heterocyclic core .
    Characterization via 1H^{1}\text{H}-/13C^{13}\text{C}-NMR and X-ray crystallography confirms regiochemistry .

Basic: What methodologies are used to evaluate the antimicrobial activity of 4-ooo-Tolyl-[1,2,3]thiadiazole derivatives?

Answer:

  • MIC Assays : Determine minimum inhibitory concentrations against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Time-Kill Kinetics : Assess bactericidal/fungicidal activity over 24 hours.
  • Synergy Testing : Combine with standard antibiotics (e.g., ciprofloxacin) to evaluate additive effects.
    Derivatives with electron-withdrawing substituents (e.g., −NO₂) show enhanced activity due to increased membrane permeability .

Advanced: How does bioisosteric replacement of the 1,2,3-thiadiazole moiety impact necroptosis inhibition?

Answer:
Replacing 4-cyclopropyl-[1,2,3]thiadiazole with 5-cyano-1-methylpyrrole maintains inhibitory activity (IC₅₀ < 100 nM) while improving metabolic stability. Both scaffolds target RIPK1 kinase, but the pyrrole bioisostere reduces off-target effects in hepatic microsomes. Activity profiles across cell lines (e.g., HT-29 vs. Jurkat) confirm conserved mechanism despite structural changes .

Advanced: What covalent interactions mediate 4-ooo-Tolyl-[1,2,3]thiadiazole’s anticancer activity?

Answer:
The chloroethyl side chain in derivatives like 4-(1-chloroethyl)-1,2,3-thiadiazole forms covalent adducts with DNA (e.g., guanine N7 alkylation) and cysteine residues in tubulin. LC-MS/MS identifies adducts, while comet assays confirm DNA strand breaks. Selectivity is achieved through prodrug activation via glutathione S-transferase in cancer cells .

Advanced: How are 1,2,3-thiadiazole-triazole hybrids designed for dual anticancer and antifungal activity?

Answer:
Hybrids combine 1,2,3-thiadiazole (electron-deficient core) with 1,2,4-triazole (hydrogen-bond donor). Key steps:

  • Click Chemistry : Azide-alkyne cycloaddition links the heterocycles.
  • SAR Optimization : 3,5-Dimethoxyphenyl groups enhance topoisomerase II inhibition (IC₅₀ = 1.2 µM), while fluorinated triazoles improve antifungal potency (MIC = 4 µg/mL against C. albicans) .

Advanced: How do 1,2,3-thiadiazole derivatives improve efficiency in organic solar cells (OSCs)?

Answer:
Naphtho[1,2-c:5,6-c']bis([1,2,3]thiadiazole) (iNT) polymers achieve >19% PCE in OSCs by:

  • Reducing Bandgap : Electron-withdrawing iNT lowers EgE_g to 1.37 eV, enabling NIR absorption.
  • Enhancing Charge Mobility : Planar backbone structure facilitates π-π stacking (hole mobility = 0.12 cm²/V·s).
  • Halogen-Free Design : Eliminates toxic bromine/chlorine without sacrificing efficiency .

Basic: What spectroscopic techniques confirm the synthesis of 4-ooo-Tolyl-[1,2,3]thiadiazole derivatives?

Answer:

  • FT-IR : Validate S−N and C−S stretches (1050–1250 cm⁻¹).
  • 1H^{1}\text{H}-NMR : Aromatic protons (δ 7.2–8.3 ppm) and methyl groups (δ 2.4–2.6 ppm) confirm substitution patterns.
  • HRMS : Precise mass matching (<5 ppm error) ensures molecular integrity .

Advanced: How do substituent electronic effects modulate the antiviral activity of 1,2,3-thiadiazole derivatives?

Answer:

  • Electron-Withdrawing Groups (EWGs) : −NO₂ or −CN at the aryl ring enhance anti-HIV activity (EC₅₀ = 0.8 µM) by stabilizing charge-transfer interactions with viral proteases.
  • Electron-Donating Groups (EDGs) : −OCH₃ decreases potency due to reduced binding to reverse transcriptase.
    Halogens (e.g., −Cl) balance lipophilicity and metabolic stability, optimizing bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.